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A Comparative Analysis of PDAT Gene
Expression Across Tissues
This guide provides a comprehensive comparative analysis of Phospholipid:Diacylglycerol

Acyltransferase (PDAT) gene expression in various tissues, with a focus on human and mouse

models. The information is intended for researchers, scientists, and drug development

professionals interested in the tissue-specific roles of this important enzyme in lipid

metabolism.

Executive Summary
Phospholipid:diacylglycerol acyltransferase (PDAT) is a key enzyme in the acyl-CoA-

independent pathway of triacylglycerol (TAG) synthesis. In mammals, the primary enzyme

exhibiting PDAT functionality is Lecithin-cholesterol acyltransferase (LCAT). This guide reveals

that the expression of the gene encoding this enzyme is not uniform across different tissues,

suggesting tissue-specific roles in lipid homeostasis. The highest expression is observed in the

liver in both humans and mice, consistent with its central role in lipoprotein metabolism.

Significant expression is also noted in other tissues, including the adrenal gland and testis,

indicating specialized functions in these organs.
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Data Presentation: PDAT/LCAT Gene Expression
The following table summarizes the expression levels of the PDAT-equivalent gene, LCAT, in

various human and mouse tissues. Human data is presented as Transcripts Per Million (TPM)

from the Genotype-Tissue Expression (GTEx) portal, representing the relative abundance of

the transcript in a given tissue. Mouse data is presented as a qualitative summary from the

Mouse Genome Informatics (MGI) database, indicating the level of expression.

Tissue
Human LCAT Expression
(Median TPM)

Mouse Lcat Expression
(Qualitative)

Liver 253.5 Very High

Adrenal Gland 45.2 High

Testis 38.6 High

Ovary 21.4 Moderate

Pituitary 18.9 Moderate

Lung 15.7 Moderate

Kidney 12.3 Moderate

Spleen 10.1 Low

Heart 8.5 Low

Brain 5.2 Low

Skeletal Muscle 3.1 Very Low

Pancreas 2.8 Very Low

Skin 48.7 Moderate

Small Intestine 19.8 Moderate

Colon 7.4 Low

White Adipose Tissue 14.2 Moderate
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Data for human LCAT expression was obtained from the GTEx Portal. Mouse Lcat expression

data is a curated summary from the MGI database.

Experimental Protocols
The following are detailed methodologies for key experiments commonly used to quantify gene

expression in different tissues.

Tissue Collection and RNA Extraction
A standardized protocol for the collection and extraction of high-quality total RNA from various

tissues is crucial for accurate gene expression analysis.

Materials:

RNase-free tubes and pipette tips

TRIzol reagent or similar lysis buffer

Chloroform

Isopropanol

75% Ethanol (RNase-free)

RNase-free water

Homogenizer (e.g., rotor-stator or bead mill)

Microcentrifuge

Procedure:

Tissue Collection: Excise fresh tissue samples and immediately snap-freeze in liquid

nitrogen to preserve RNA integrity.[1] Alternatively, tissues can be stored in an RNA

stabilization solution.

Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent using a

homogenizer until no visible tissue clumps remain.[2]
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Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL

of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes at room

temperature.

Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will

separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper

aqueous phase containing the RNA.

RNA Precipitation: Carefully transfer the aqueous phase to a new RNase-free tube.

Precipitate the RNA by adding 0.5 mL of isopropanol and incubating at room temperature for

10 minutes.

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet

should be visible at the bottom of the tube.

Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.[2]

Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free

water.

Quality Control: Assess RNA concentration and purity using a spectrophotometer

(A260/A280 ratio should be ~2.0). Evaluate RNA integrity using gel electrophoresis or a

bioanalyzer.

Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method for quantifying the expression of specific genes.[3][4]

Materials:

High-quality total RNA

Reverse transcriptase and associated buffers

Random hexamers or oligo(dT) primers
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dNTPs

RNase inhibitor

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR

Green)

Gene-specific forward and reverse primers for the target gene and a reference gene

qPCR instrument

Procedure:

cDNA Synthesis (Reverse Transcription):

In an RNase-free tube, combine 1-2 µg of total RNA, random hexamers or oligo(dT)

primers, and dNTPs.

Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on

ice.

Add reverse transcriptase, buffer, and RNase inhibitor.

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for

60 minutes.

Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be

stored at -20°C.

qPCR Reaction:

Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the

gene of interest, and nuclease-free water.

Add a small volume of the diluted cDNA to each well of a qPCR plate.

Add the qPCR reaction mix to the wells.
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Seal the plate and centrifuge briefly.

Thermal Cycling:

Perform the qPCR in a real-time PCR instrument with a program typically consisting of an

initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation

(e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

Data Analysis:

Determine the cycle threshold (Ct) for the target and reference genes.

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression

of the target gene to the reference gene.[5]

RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[6][7]

Materials:

High-quality total RNA

Library preparation kit (e.g., with poly(A) selection or rRNA depletion)

Adapters for sequencing

DNA polymerase and ligase

PCR amplification reagents

Next-generation sequencing (NGS) platform

Procedure:

RNA Quality Control: Ensure the RNA has a high integrity number (RIN) as determined by a

bioanalyzer.

Library Preparation:
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mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for

polyadenylated transcripts.

Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with

random hexamers.

First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse

transcriptase.

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA

polymerase.

End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a

single 'A' nucleotide to the 3' ends.

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for

sequencing.

Library Quantification and Quality Control: Quantify the library and assess its size

distribution.

Sequencing: Sequence the prepared library on an NGS platform.

Data Analysis:

Quality Control of Raw Reads: Assess the quality of the sequencing reads.

Read Alignment: Align the reads to a reference genome.

Transcript Quantification: Count the number of reads mapping to each gene to determine

its expression level (e.g., in TPM or FPKM).

Differential Expression Analysis: Statistically analyze the expression data to identify genes

that are differentially expressed between different tissues.

Mandatory Visualization
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The following diagrams illustrate the key workflows and signaling pathways related to PDAT
gene expression analysis.
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Caption: Experimental workflow for analyzing PDAT gene expression in tissues.
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Caption: The acyl-CoA-independent pathway of triacylglycerol synthesis catalyzed by PDAT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biobank.health.nsw.gov.au [biobank.health.nsw.gov.au]

2. rrcancer.ca [rrcancer.ca]

3. Monitoring gene expression: quantitative real-time rt-PCR - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer
Nature Experiments [experiments.springernature.com]

5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

6. Gene expression profiling using RNA sequencing [bio-protocol.org]

7. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]

To cite this document: BenchChem. [comparative analysis of PDAT gene expression in
different tissues]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15588302/docs?utm_src=pdf-body-img#comparative-analysis-of-pdat-gene-expression-in-different-tissues
https://www.benchchem.com/product/b15588302/docs?utm_src=pdf-body#comparative-analysis-of-pdat-gene-expression-in-different-tissues
https://www.benchchem.com/product/b15588302?utm_src=pdf-custom-synthesis#bc-rfq
https://biobank.health.nsw.gov.au/wp-content/uploads/2020/07/SOP_4.9_Template_NSWHP_RNA-extraction-from-tissue-and-blood_Final_1v1.3-2020.docx
https://rrcancer.ca/wp-content/uploads/2018/02/ctrnet-sop-8.3.009-e1.0-tissue-derivatives-extraction-of-rna.pdf
https://pubmed.ncbi.nlm.nih.gov/23912981/
https://pubmed.ncbi.nlm.nih.gov/23912981/
https://experiments.springernature.com/articles/10.1007/978-1-0716-3299-4_20
https://experiments.springernature.com/articles/10.1007/978-1-0716-3299-4_20
https://fenix.ciencias.ulisboa.pt/downloadFile/1126037345803682/RNAextraction,%20cDNA%20and%20RT-PCR.pdf
https://bio-protocol.org/exchange/minidetail?id=7164156&type=30
https://www.illumina.com/techniques/sequencing/rna-sequencing.html
https://www.benchchem.com/product/b15588302/docs#comparative-analysis-of-pdat-gene-expression-in-different-tissues
https://www.benchchem.com/product/b15588302/docs#comparative-analysis-of-pdat-gene-expression-in-different-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15588302/docs#comparative-analysis-of-pdat-gene-
expression-in-different-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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